molecular formula C24H22ClN3O4S B2897469 N-(2-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 900003-02-3

N-(2-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2897469
CAS No.: 900003-02-3
M. Wt: 483.97
InChI Key: PCAAPYZGFLZQEA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a tetrahydrofuranmethyl group at position 3 and a sulfanyl acetamide linkage at position 2. Its structural complexity suggests tailored electronic and steric properties, which are critical for receptor binding and metabolic stability.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O4S/c25-18-9-3-1-6-15(18)12-26-20(29)14-33-24-27-21-17-8-2-4-10-19(17)32-22(21)23(30)28(24)13-16-7-5-11-31-16/h1-4,6,8-10,16H,5,7,11-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAAPYZGFLZQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound features a chlorobenzyl group, a tetrahydrofuran moiety, and a pyrimidine ring fused with a benzofuro structure. This unique combination of functional groups suggests a broad spectrum of potential biological activities.

Structural Feature Description
Chlorobenzyl GroupEnhances lipophilicity and receptor binding affinity
Tetrahydrofuran MoietyContributes to molecular flexibility and solubility
Pyrimidine RingAssociated with various pharmacological activities
Benzofuro StructurePotentially increases bioactivity through multiple mechanisms

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. Its structural similarity to known antimicrobial compounds suggests it may inhibit bacterial growth through interference with essential cellular processes.
  • Anticancer Potential : Preliminary studies indicate that derivatives of the benzofuro-pyrimidine structure exhibit cytotoxic effects against several cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : Compounds with similar structural features have demonstrated anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines and mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes.

Study 1: Antimicrobial Evaluation

A series of benzofuro derivatives were synthesized and tested for antimicrobial activity against various pathogens. The results indicated that compounds with similar structural motifs to N-(2-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Activity

Research conducted on related pyrimidine derivatives revealed their effectiveness in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study suggested that these compounds induce apoptosis via the mitochondrial pathway, highlighting their potential as anticancer agents.

Study 3: Anti-inflammatory Mechanism

In vitro studies assessing the anti-inflammatory effects showed that compounds similar to N-(2-chlorobenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide significantly reduced NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating their potential for treating inflammatory conditions.

Comparison with Similar Compounds

Structural Analogues with Benzofuropyrimidine Cores

N-(2-chlorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (CAS: 872207-89-1)
  • Key Differences :
    • Substituent on Pyrimidine Ring : A 2-fluorophenyl group replaces the tetrahydrofuran-2-ylmethyl group.
    • Acetamide Group : 2-chlorophenyl vs. 2-chlorobenzyl in the target compound.
  • Properties :
    • Higher lipophilicity (XLogP3 = 5.7) due to the fluorophenyl group .
    • Molecular weight: 479.9 g/mol, similar to the target compound.
    • Enhanced metabolic stability from fluorine but reduced solubility compared to the tetrahydrofuranmethyl group.
N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
  • Key Differences :
    • Pyrimidine Substituent : Cyclopentyl group introduces bulkier hydrophobicity.
    • Acetamide Group : 2-chloro-4-methylphenyl increases steric hindrance.
  • Properties :
    • Molecular weight: 468.0 g/mol, slightly lower than the target compound .
    • Cyclopentyl may improve binding to hydrophobic enzyme pockets but reduce solubility.

Analogues with Alternative Heterocyclic Cores

N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a)
  • Core Structure: Benzothienotriazolopyrimidine instead of benzofuropyrimidine.
  • Properties: Sulfur atoms in the core enhance π-π stacking but reduce polarity .
N-(3-Chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • Core Structure: Hexahydrobenzothienopyrimidine with a 4-chlorophenyl group.
  • Properties :
    • Saturated ring system increases conformational flexibility .
    • Dual chloro-substituents may amplify toxicity risks compared to the target compound.

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 2-Fluorophenyl Analog Cyclopentyl Analog Benzothienotriazolo Analog
Molecular Weight (g/mol) ~480 (estimated) 479.9 468.0 ~470 (estimated)
XLogP3 ~5.2 (estimated) 5.7 6.1 5.5
Hydrogen Bond Acceptors 6 6 5 7
Rotatable Bonds 5 5 6 4
Solubility Moderate (tetrahydrofuran) Low (fluorophenyl) Low (cyclopentyl) Moderate (triazole)

Q & A

Q. What are the key steps and methodologies for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the benzofuropyrimidinone core followed by sulfanyl-acetamide coupling. Critical steps include:

  • Nucleophilic substitution for introducing the tetrahydrofuran-2-ylmethyl group at the 3-position of the pyrimidine ring .
  • Thiolation using reagents like Lawesson’s reagent or thiourea derivatives to introduce the sulfanyl group .
  • Acetamide coupling via carbodiimide-mediated reactions (e.g., EDCI/HOBt) to attach the N-(2-chlorobenzyl) moiety .
  • Solvent optimization : Dimethyl sulfoxide (DMSO) or acetonitrile is often used to enhance reaction efficiency .
  • Purification : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor and isolate the product .

Q. How is the compound structurally characterized?

Standard characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally analogous compounds (e.g., C–H···O interactions in pyrimidine derivatives) .

Q. What preliminary biological activities have been reported?

Initial studies on analogous compounds reveal:

  • Antimicrobial activity : MIC values ranging from 8–32 µg/mL against Gram-positive bacteria .
  • Anticancer potential : IC₅₀ of 12–45 µM in breast cancer cell lines (e.g., MCF-7) due to kinase inhibition .
  • Anti-inflammatory effects : COX-2 selectivity (SI > 10) in murine macrophage models .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key strategies include:

  • Catalyst screening : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to improve regioselectivity .
  • Temperature control : Maintaining 60–80°C during cyclization steps to minimize side-product formation .
  • Solvent polarity adjustment : Switching from ethanol to DMF increases solubility of hydrophobic intermediates .

Q. How should researchers address contradictions in bioactivity data?

Contradictions often arise from:

  • Substituent effects : The 2-chlorobenzyl group enhances membrane permeability but may reduce solubility, skewing in vitro results .
  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .
  • Metabolic stability : Hepatic microsome assays can clarify discrepancies between in vitro and in vivo efficacy .

Q. What computational methods are suitable for studying target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to kinase domains (e.g., EGFR), highlighting hydrogen bonds with the pyrimidine core .
  • MD simulations : GROMACS-based simulations assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Predict bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Q. How does the compound’s stability vary under experimental conditions?

  • pH sensitivity : Degrades rapidly at pH < 3 (e.g., gastric conditions), requiring enteric coatings for oral delivery .
  • Photostability : UV-Vis studies show 85% stability under ambient light but 40% degradation under direct UV exposure .
  • Thermal stability : Melting points (mp) of analogous compounds range from 180–220°C, suggesting solid-state stability .

Q. What structure-activity relationship (SAR) trends have been identified?

Substituent Biological Activity Reference
2-Chlorobenzyl↑ Anticancer activity (EGFR inhibition)
Tetrahydrofuran-2-ylmethyl↑ Solubility, moderate COX-2 inhibition
Sulfanyl linkerEssential for kinase binding (IC₅₀ < 20 µM)

Q. What is the role of the tetrahydrofuran-2-ylmethyl group?

This group:

  • Enhances water solubility (logP reduction by 0.5–1.0 units) .
  • Modulates binding affinity via van der Waals interactions in hydrophobic enzyme pockets .
  • May reduce hepatic toxicity compared to bulkier alkyl chains .

Q. How can researchers mitigate poor aqueous solubility?

  • Co-solvent systems : Use 10% PEG-400 in PBS for in vitro assays .
  • Nanoformulation : Encapsulation in PLGA nanoparticles improves bioavailability by 3–5 fold .
  • Salt formation : Hydrochloride salts of analogous compounds show 2× higher solubility .

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